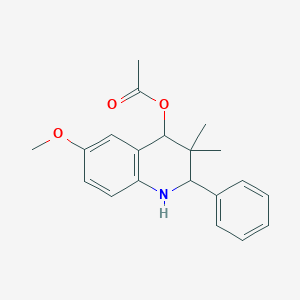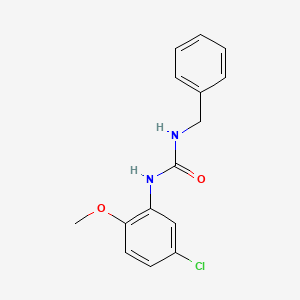![molecular formula C22H26N2O5 B5461117 2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5461117.png)
2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. The compound is also known as AG1478, and it is a potent inhibitor of the epidermal growth factor receptor (EGFR). In
Wirkmechanismus
The mechanism of action of 2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves the inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). The compound binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the proliferation and survival of cancer cells that overexpress EGFR, including breast, lung, and pancreatic cancer cells. In vivo studies have demonstrated that the compound can inhibit tumor growth and improve survival in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide for lab experiments is its potency and selectivity as an EGFR inhibitor. The compound has been shown to be more potent than other EGFR inhibitors such as gefitinib and erlotinib. Another advantage is its ability to inhibit the growth of cancer cells that are resistant to other EGFR inhibitors. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. One direction is the development of more potent and selective EGFR inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential applications in other diseases and conditions, such as inflammatory disorders and neurodegenerative diseases. Additionally, the compound could be used as a tool compound to study the role of EGFR in various cellular processes. Finally, the use of 2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isocyanate with 2,4-diethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified using column chromatography or recrystallization to obtain pure 2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its ability to inhibit the epidermal growth factor receptor (EGFR), which is a tyrosine kinase receptor that is overexpressed in various types of cancer. The inhibition of EGFR has been shown to be an effective strategy for the treatment of cancer, and 2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been found to be a potent inhibitor of this receptor.
Eigenschaften
IUPAC Name |
2,4-diethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-3-28-18-9-10-19(20(15-18)29-4-2)21(25)23-17-7-5-16(6-8-17)22(26)24-11-13-27-14-12-24/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLOPOICOBSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-methyl-2-furoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5461035.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5461040.png)
![6-[(diethylamino)methyl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5461044.png)
![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5461051.png)
![6-{2-[2-(benzyloxy)-4-(diethylamino)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5461052.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide](/img/structure/B5461073.png)
methanone](/img/structure/B5461074.png)
![(3aS*,6aS*)-2-ethyl-1-oxo-5-[(1-phenyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5461081.png)

![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5461108.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5461116.png)
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5461121.png)